3,3,4,4,4-Pentafluorobutan-2-amine
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Overview
Description
3,3,4,4,4-Pentafluorobutan-2-amine is an organic compound with the molecular formula C4H6F5N It is characterized by the presence of five fluorine atoms attached to the butane backbone, making it a highly fluorinated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine typically involves the introduction of fluorine atoms into the butane backbone. One common method is the hydroaminoalkylation (HAA) reaction, which involves the catalytic addition of an amine to a fluorinated alkene. This reaction is often carried out under mild conditions using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroaminoalkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Fluorinated amides or nitriles.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluorobutan-1-amine: Similar structure but with the amine group at a different position.
2-Butanamine, 3,3,4,4,4-pentafluoro-, (2S): A stereoisomer with similar properties.
Uniqueness
3,3,4,4,4-Pentafluorobutan-2-amine is unique due to its specific arrangement of fluorine atoms and the position of the amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1781334-71-1 |
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Molecular Formula |
C4H6F5N |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutan-2-amine |
InChI |
InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3 |
InChI Key |
RUEFEAYJKJRHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
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